molecular formula C10H11NO3 B021382 Succinanilic acid CAS No. 102-14-7

Succinanilic acid

Cat. No. B021382
CAS RN: 102-14-7
M. Wt: 193.2 g/mol
InChI Key: KTFGFGGLCMGYTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of succinanilic acid and its derivatives has been explored through various chemical pathways. For instance, the bifunctional chelator NODASA, derived from succinanilic acid, demonstrates the feasibility of prelabelling biomolecules with gallium for medical applications (André et al., 1998). Additionally, methods for synthesizing N-substituted succinamic acid compounds from succinic anhydride reveal the chemical versatility of succinanilic acid derivatives (Qi-fan, 2010).

Molecular Structure Analysis

The molecular structure of succinanilic acid has been elucidated through gas-phase electron diffraction (GED) and ab initio studies, revealing a complex conformational landscape with multiple stable conformers (Vogt et al., 2011). These structural insights are crucial for understanding the chemical behavior and reactivity of succinanilic acid.

Chemical Reactions and Properties

Research into succinanilic acid's chemical properties has highlighted its role as a precursor for various industrial chemicals. The catalytic possibilities in aqueous media have been reviewed, showing succinanilic acid's potential as a C4 building-block chemical for producing value-added products like 1,4-butanediol and tetrahydrofuran (Delhomme et al., 2009).

Physical Properties Analysis

The crystal structure analysis of succinanilic acid provides insights into its physical properties, which are essential for its application in various fields. For example, the crystal structure of bis(tributyltin) succinanthranilate showcases the detailed arrangement of atoms within the compound, contributing to its chemical stability and reactivity (Ng, 1998).

Chemical Properties Analysis

The nucleation mechanism of succinic acid, involving sulfuric acid and dimethylamine, underscores the intricate chemical properties of succinic acid derivatives in atmospheric new particle formation (Wang et al., 2021). This study highlights the environmental relevance of succinanilic acid and its derivatives.

properties

IUPAC Name

4-anilino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGFGGLCMGYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144511
Record name Succinanilic acid
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinanilic acid

CAS RN

102-14-7
Record name 4-Anilino-4-oxobutanoic acid
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Record name Succinanilic acid
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Record name Succinanilic acid
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Record name Succinanilic acid
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Record name SUCCINANILIC ACID
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Synthesis routes and methods I

Procedure details

The synthesis of the succinamide analogs 29, 30, 31, 32, and 33 are described in Schemes 12, 13, and 14. N-Phenyl-succinamic acid was prepared via a two step reaction sequence analogous to the preparation of the N-phenyl-malonamic acid: 1) reaction of aniline with methyl 4-chloro-3-oxobutyrate followed by 2) treatment with lithium hydroxide. Coupling of N-phenyl-succinamic acid with 1-(2-methylamino-(S)-2-phenyl-ethyl)-pyrrolidin-(S)-3-ol, 1-(3-methyl-(S)-2-methylamino-butyl)-pyrrolidin-(S)-3-ol or 1-piperidin-(S)-2-ylmethyl-pyrrolidin-(S)-3-ol afforded 29, 30 and 31, respectively.
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Synthesis routes and methods II

Procedure details

The copolymer of vinyl mercaptan and maleic anhydride which is further reacted with p-amino benzoic acid to form polymeric succinanilic acid,
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Synthesis routes and methods III

Procedure details

100 mg of succinic acid monochloride are dissolved in 2 ml of anhydrous acetonitrile. 1.5 equivalents of aniline (102 mg) are added at room temperature and the reaction mixture is kept stirred for 30 minutes. 100 ml of 0.005M sulfuric acid are then added and the solution is extracted with ethyl ether (3×3 ml). The ether phases are combined and washed with water to neutrality and then dried over anhydrous MgSO4. The ether is then filtered and evaporated under reduced pressure to give 90 mg of N-phenylsuccinamic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
M Lapidus, M Sweeney - Journal of Medicinal Chemistry, 1973 - ACS Publications
Mycobacterium leprae approachingthat of DDS. It had no activity against a variety of tumors. TAHDS produced no overt effects or signs of toxicity in any of the mouse tests or when …
Number of citations: 51 pubs.acs.org
S Anjum, MI Choudhary, S Ali, HK Fun - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C12H13NO5, was synthesized by the condensation of methyl anthranilate and succinic anhydride. The dihedral angle between the phenylacetamide and carboxylic …
Number of citations: 1 scripts.iucr.org
H Nagai, K Kitagaki, T Miura, T Shimazawa… - … and essential fatty acids, 1992 - Elsevier
The effect of a newly synthesized leukotriene antagonist, (E)-2,2-diethyl-3′-2-2-(4-isopropyl) thiazolyl ethenyl succinanilic acid (MCI-826), on liver injury and nephritis in mice was …
Number of citations: 4 www.sciencedirect.com
N Yamada, K Yamada, K Takahashi, E Nakao… - Arzneimittel …, 1994 - europepmc.org
In this report, the in vitro and in vivo pharmacological profile of MCI-826 ((E)-2, 2-diethyl-3'-[2-[2-(4-isopropyl) thiazolyl] ethenyl] succinanilic acid, CAS 121230-22-6) is described. In …
Number of citations: 3 europepmc.org
T Higuchi, H Takechi, IH Pitman… - Journal of the American …, 1971 - ACS Publications
… tographic isolation of succinanilic acid following addition of … The yield of succinanilic acid obtained in this way was 17 % … anhydride in the form of succinanilic acid. The remaining 87 % …
Number of citations: 15 pubs.acs.org
T Higuchi, L Eberson, AK Herd - Journal of the American Chemical …, 1966 - ACS Publications
… The specific amides studied included succinanilic acid and its monomethyl, meso-dimethyl, … Approximately 20 µ of solution containing 4 mg of the succinanilic acid per milliliter of dilute …
Number of citations: 47 pubs.acs.org
C Rodriguez-Salazar - Journal of Medicinal Chemistry, 1969 - ACS Publications
… Scheer.2 4-ip-Nitrobenzenesulfonamido)succinanilic Acid.—To a thoroughly stirred mixture of 5.5g (… 4-(p-Aminobenzenesulfonamido)succinanilic acid was prepared following the same …
Number of citations: 1 pubs.acs.org
K Landsteiner, J Van Der Scheer - The Journal of Experimental …, 1933 - ncbi.nlm.nih.gov
… the use of aged solutions of the dyes was suggested by the finding that such solutions are more readily precipitable (1) and in preliminary experiments with the succinanilic acid dye an …
Number of citations: 39 www.ncbi.nlm.nih.gov
H NAGAI, K KITAGAKI, T MIURA… - … proceedings of Gifu …, 1993 - gifu-pu.repo.nii.ac.jp
Effect of a Newly Synthesized Leukotriene Antagonist, (E)-2,2-Diethyl-3'-2-2-(4-Isopropyl)Thiazolyl Ethenyl Succinanilic Acid (MCI-826), on Immunological Liver Injury and Nephritis in Mice …
Number of citations: 3 gifu-pu.repo.nii.ac.jp
JV Dichiaro, RA Keller - Separation Science, 1967 - Taylor & Francis
… Succinanil: 11.4 g of succinanilic acid refluxed with 50 ml of acetyl chloride for 15 min. Solid product washed with 10% aqueous sodium bicarbonate, water, and dried. Recrystallized …
Number of citations: 2 www.tandfonline.com

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